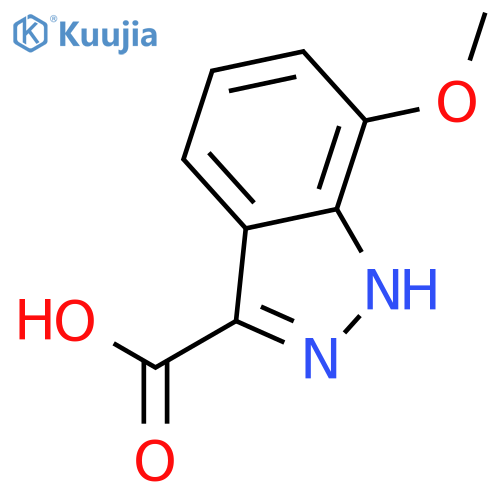

Cas no 133841-08-4 (7-Methoxy-1H-indazole-3-carboxylic acid)

133841-08-4 structure

商品名:7-Methoxy-1H-indazole-3-carboxylic acid

7-Methoxy-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Methoxy-1H-indazole-3-carboxylic acid

- 1H-Indazole-3-carboxylicacid, 7-methoxy-

- 4-(MALEIMIDO)BENZOPHENONE

- 7-METHOXY-3-INDAZOLECARBOXYLIC ACID

- 7-Methoxyindazole-3-carboxylic acid

- 1H-Indazole-3-carboxylicacid,7-methoxy

- AC-14065

- CS-0211770

- AKOS006293710

- BB 0261231

- 7-METHOXY-1H-INDAZOLE-3-CARBOXYLICACID

- EN300-136170

- 133841-08-4

- SY153572

- MFCD05663994

- FT-0728533

- DTXSID90654278

- A806689

- SCHEMBL2858690

- AB22151

- 7-Methoxy-3-indazolecarboxylicacid

- AS-43000

- DB-062997

- 7-Methoxy-1H-indazole-3-carboxylic Acid; 1H-Indazole-3-carboxylic acid, 7-methoxy-; 7-Methoxy-1H-indazole-3-carboxylic acid; 7-Methoxyindazole-3-carboxylic acid

-

- MDL: MFCD05663994

- インチ: InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

- InChIKey: DSUBKQPNJIQYOT-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1NN=C2C(O)=O

計算された属性

- せいみつぶんしりょう: 192.05300

- どういたいしつりょう: 192.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.2A^2

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.459

- ふってん: 467.6°Cat760mmHg

- フラッシュポイント: 236.6°C

- 屈折率: 1.688

- PSA: 75.21000

- LogP: 1.26970

7-Methoxy-1H-indazole-3-carboxylic acid セキュリティ情報

7-Methoxy-1H-indazole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Methoxy-1H-indazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136170-10.0g |

7-methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95% | 10.0g |

$1373.0 | 2023-02-15 | |

| TRC | M262805-1g |

7-Methoxy-1H-indazole-3-carboxylic Acid |

133841-08-4 | 1g |

$ 1200.00 | 2023-09-07 | ||

| Apollo Scientific | OR913077-250mg |

7-Methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95% | 250mg |

£140.00 | 2025-02-21 | |

| Alichem | A269002310-5g |

7-Methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 97% | 5g |

1,014.42 USD | 2021-06-01 | |

| Apollo Scientific | OR913077-1g |

7-Methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95% | 1g |

£340.00 | 2025-02-21 | |

| Chemenu | CM240780-1g |

7-Methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 97% | 1g |

$263 | 2024-08-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284817A-1 g |

7-Methoxyindazole-3-carboxylic acid, |

133841-08-4 | 1g |

¥2,595.00 | 2023-07-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4103-1G |

7-methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95% | 1g |

¥ 1,762.00 | 2023-04-05 | |

| Enamine | EN300-136170-250mg |

7-methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95.0% | 250mg |

$99.0 | 2023-09-30 | |

| Enamine | EN300-136170-5000mg |

7-methoxy-1H-indazole-3-carboxylic acid |

133841-08-4 | 95.0% | 5000mg |

$598.0 | 2023-09-30 |

7-Methoxy-1H-indazole-3-carboxylic acid 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

133841-08-4 (7-Methoxy-1H-indazole-3-carboxylic acid) 関連製品

- 885277-92-9(7-(Trifluoromethoxy)-1h-Indazole-3-Carboxylic Acid)

- 90417-53-1(5-Methoxy-1H-indazole-3-carboxylic Acid)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:133841-08-4)7-Methoxy-1H-indazole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):300.0